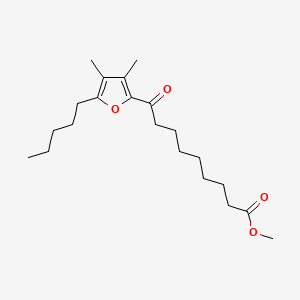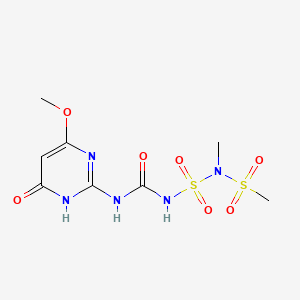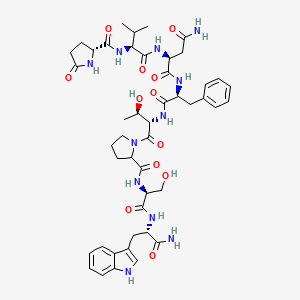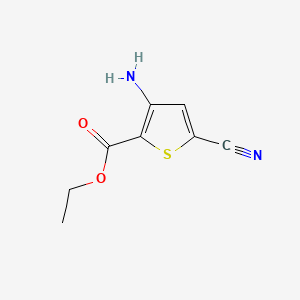
2-Amino-7-(chloromethyl)-3H-pteridin-4-one
Übersicht
Beschreibung
2-Amino-7-(chloromethyl)-3H-pteridin-4-one, also known as Folic Acid Impurity F, is a compound with the molecular formula C7H6ClN5O and a molecular weight of 211.61 . It is used as a pharmaceutical secondary standard and certified reference material .
Molecular Structure Analysis
The molecular structure of this compound consists of a pteridinone ring with an amino group at the 2-position and a chloromethyl group at the 7-position . The compound has an average mass of 211.608 Da and a monoisotopic mass of 211.026093 Da .Physical And Chemical Properties Analysis
This compound is a solid compound with a dark yellow color . It has a melting point of >292°C (dec.) and a predicted boiling point of 370.0±44.0 °C . The compound has a predicted density of 1.91±0.1 g/cm3 . It is slightly soluble in DMSO and methanol when heated .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Synthesis and Properties of Substituted Pteridines : Steinlin et al. (2008) explored the synthesis and reactivity in [3+2] cycloadditions of isoxanthopterin N(5)-oxides, leading to a new synthesis of pteridinediones with functionalized side chains at C(6) (Steinlin, Sonati, & Vasella, 2008).
Biosynthesis of Riboflavin : Nielsen and Bacher (1988) provided insights into the biosynthesis of riboflavin, exploring the synthesis of substrates and products of the pyrimidine deaminase and structural analogs (Nielsen & Bacher, 1988).
Crystal Structure and Molecular Studies
Crystal Structure Analysis : Helliwell et al. (1999) confirmed the reaction of pterin 8-oxide with acetyl chloride, analyzing the crystal structure of related pteridine compounds (Helliwell, Dinsmore, Garner, & Joule, 1999).
Mass Spectral Analysis : Williams and Ayling (1973) used mass spectrometry for structural confirmation and purity assessment of substituted pteridines and their reduced analogs, which exhibit cofactor and inhibitory properties with enzymes (Williams & Ayling, 1973).
Biochemical Aspects
Studies on Biologically Active Pteridines : Sugimoto et al. (1979) focused on the synthesis of pyrimidines and pteridines with amino acid residues, exploring their biological activity (Sugimoto, Shibata, Matsuura, & Nagatsu, 1979).
Pyrimidines as Cofactors : Bailey and Ayling (1978) showed that substituted pyrimidines can act as cofactors for phenylalanine hydroxylase, indicating their significant biochemical roles (Bailey & Ayling, 1978).
Eigenschaften
IUPAC Name |
2-amino-7-(chloromethyl)-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5O/c8-1-3-2-10-4-5(11-3)12-7(9)13-6(4)14/h2H,1H2,(H3,9,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPPYWZHBUBHST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)C(=O)NC(=N2)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1391194-56-1 | |
| Record name | 2-Amino-7-(chloromethyl)-4(3H)-pteridinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR3Q4F7XTA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)


